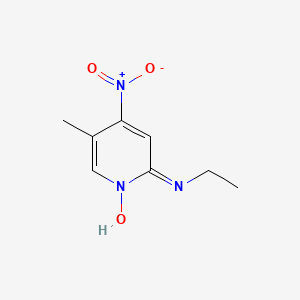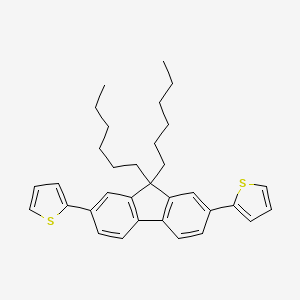![molecular formula C17H17NO3 B14257706 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione CAS No. 404595-04-6](/img/structure/B14257706.png)
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound with the molecular formula C18H20N2O2 It is known for its unique chemical structure, which includes both dimethylamino and methoxy functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar in structure but with different functional groups and properties.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Another compound with a similar core structure but different substituents
Uniqueness
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to its combination of dimethylamino and methoxy groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
404595-04-6 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C17H17NO3/c1-18(2)14-8-4-12(5-9-14)16(19)17(20)13-6-10-15(21-3)11-7-13/h4-11H,1-3H3 |
InChI 键 |
MOBQJYZODQBHDX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)











